![molecular formula C14H20ClN3O2 B4657648 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4657648.png)
2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide, also known as CM-579, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide is that it has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and identify potential biomarkers for patient selection. Finally, there is a need for more studies to evaluate its safety and efficacy in animal models and clinical trials.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-11-3-4-12(15)13(9-11)20-10-14(19)16-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYOAFIUUTVBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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